CAY10499
Overview
Description
CAY10499 is a non-selective lipase inhibitor known for its potent inhibition of monoglyceride lipase, hormone-sensitive lipase, and fatty acid amide hydrolase. These enzymes play crucial roles in lipid metabolism, making this compound a valuable compound in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: CAY10499, formally known as [4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl]-carbamic acid, phenylmethyl ester, is synthesized through a multi-step processThe reaction conditions typically include the use of organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with reaction temperatures maintained at moderate levels to ensure the stability of intermediates .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: CAY10499 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the carbamate group.
Substitution: Substitution reactions can occur at the phenyl ring or the oxadiazole ring, leading to the formation of substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions
Major Products:
Scientific Research Applications
CAY10499 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of lipases and to explore lipid metabolism pathways.
Biology: this compound is employed in research on lipid signaling and the role of lipases in cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications in conditions related to lipid metabolism, such as obesity and metabolic disorders.
Industry: this compound is used in the development of biochemical assays and as a reference compound in the production of lipase inhibitors
Mechanism of Action
CAY10499 exerts its effects by inhibiting the activity of monoglyceride lipase, hormone-sensitive lipase, and fatty acid amide hydrolase. These enzymes are involved in the hydrolysis of lipid substrates, and their inhibition leads to the accumulation of lipid intermediates. The compound binds to the active sites of these enzymes, preventing the hydrolysis of lipid substrates and thereby modulating lipid signaling pathways .
Comparison with Similar Compounds
URB602: A less potent carbamate derivative that inhibits monoglyceride lipase.
Disulfiram: A thiuram derivative that inhibits monoglyceride lipase.
MAFP: An active-site-directed covalent inhibitor of monoglyceride lipase.
Uniqueness of CAY10499: this compound is unique due to its non-selective inhibition of multiple lipases, including monoglyceride lipase, hormone-sensitive lipase, and fatty acid amide hydrolase. This broad-spectrum inhibition makes it a valuable tool in studying lipid metabolism and signaling pathways .
Biological Activity
CAY10499 is a selective inhibitor of hormone-sensitive lipase (HSL), a critical enzyme involved in lipid metabolism. This compound has garnered attention due to its diverse biological activities, particularly in the regulation of lipolysis, steroidogenesis, and its potential therapeutic applications in viral infections. This article explores the biological activity of this compound, supported by data tables and case studies from various research findings.
This compound primarily functions by inhibiting HSL, which plays a vital role in the hydrolysis of triglycerides and cholesteryl esters in adipocytes and steroidogenic tissues. The inhibition of HSL activity leads to decreased availability of free fatty acids (FFAs) and cholesterol, which are essential for various cellular processes.
Key Findings:
- Inhibition of HSL by this compound effectively suppressed the expression of steroidogenic acute regulatory protein (StAR) and subsequent progesterone synthesis in MA-10 mouse Leydig cells when stimulated with dibutyryl cyclic AMP (Bt2cAMP) .
- This compound treatment resulted in increased cholesteryl ester levels and reduced cholesterol content, demonstrating its role in modulating lipid metabolism .
Biological Activity in Viral Infections
Recent studies have highlighted the antiviral properties of this compound, particularly against SARS-CoV-2 and influenza A virus (IAV). The compound's ability to inhibit lipolysis in virus-infected cells has been linked to reduced viral replication and inflammatory responses.
Research Findings:
- Treatment with this compound significantly decreased TNF-α, IL-6, and MCP-1 levels in SARS-CoV-2-infected Vero E6 cells, indicating its potential to modulate inflammatory responses during viral infections .
- In vitro studies demonstrated that this compound reduced intracellular FFAs and glycerol levels in virus-infected cells, contributing to the retention of intracellular lipid droplets .
Case Studies and Experimental Data
Several case studies have been conducted to evaluate the biological effects of this compound across different cell types. Below is a summary table highlighting key experimental findings:
Implications for Drug Discovery
This compound serves as a valuable pharmacological tool for studying lipid metabolism and its implications in various diseases. Its dual role as an HSL inhibitor and potential antiviral agent opens avenues for further research into therapeutic applications.
Considerations:
- While this compound is primarily recognized for its specificity towards HSL, it has also been shown to inhibit other lipases, raising questions about selectivity in drug development .
- The compound's influence on inflammatory pathways suggests potential applications beyond metabolic disorders, including its use as an adjunct therapy in viral infections .
Properties
IUPAC Name |
benzyl N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-12-10-14(21-18(23)26-17(20-21)24-2)8-9-15(12)19-16(22)25-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTENHWTVRQKWRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)OC(=N2)OC)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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